molecular formula C27H31N3O3S B289379 N-{6-tert-butyl-3-[(2-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide

N-{6-tert-butyl-3-[(2-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide

Numéro de catalogue B289379
Poids moléculaire: 477.6 g/mol
Clé InChI: BZFAQGHEVQCMCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{6-tert-butyl-3-[(2-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide, commonly referred to as THN201, is a novel small molecule drug candidate that has shown promising results in preclinical studies for the treatment of a variety of diseases. THN201 is a potent inhibitor of the protein kinases CK1δ and ε, which are involved in regulating a wide range of cellular processes, including cell division, DNA damage response, and circadian rhythm.

Mécanisme D'action

THN201 exerts its pharmacological effects by selectively inhibiting the protein kinases CK1δ and ε, which are involved in regulating a wide range of cellular processes. By inhibiting these kinases, THN201 disrupts the signaling pathways that are aberrantly activated in cancer cells and modulates the circadian rhythm in the brain, leading to improved cognitive function and reduced neuroinflammation.
Biochemical and Physiological Effects:
THN201 has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer models, THN201 inhibits tumor growth and metastasis by inducing cell cycle arrest and apoptosis. In neurodegenerative disease models, THN201 improves cognitive function and reduces neuroinflammation by modulating the circadian rhythm and reducing oxidative stress. In circadian rhythm disorders, THN201 normalizes sleep-wake patterns and improves overall quality of life.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of THN201 is its high potency and specificity for CK1δ and ε, which makes it an attractive drug candidate for the treatment of a variety of diseases. However, one of the limitations of THN201 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the long-term safety and efficacy of THN201 in humans.

Orientations Futures

There are several potential future directions for the development of THN201 as a therapeutic agent. One area of interest is the use of THN201 in combination with other drugs to improve efficacy and reduce side effects. Another area of interest is the development of new formulations of THN201 that improve its solubility and bioavailability. Finally, more research is needed to fully understand the mechanisms of action of THN201 and its potential applications in the treatment of a variety of diseases.

Méthodes De Synthèse

The synthesis of THN201 involves a multistep process that starts with the condensation of 2-ethoxyaniline and 2-chloronicotinic acid to form an intermediate, which is then subjected to a series of reactions to produce the final product. The synthesis of THN201 has been optimized to yield high purity and good yields, making it suitable for large-scale production.

Applications De Recherche Scientifique

THN201 has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and circadian rhythm disorders. In cancer models, THN201 has been shown to inhibit tumor growth and metastasis by targeting CK1δ and ε, which are overexpressed in many types of cancer. In neurodegenerative disease models, THN201 has been shown to improve cognitive function and reduce neuroinflammation by modulating the circadian rhythm. In circadian rhythm disorders, THN201 has been shown to normalize sleep-wake patterns and improve overall quality of life.

Propriétés

Formule moléculaire

C27H31N3O3S

Poids moléculaire

477.6 g/mol

Nom IUPAC

N-[6-tert-butyl-3-[(2-ethoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C27H31N3O3S/c1-5-33-21-11-7-6-10-20(21)29-25(32)23-19-13-12-18(27(2,3)4)15-22(19)34-26(23)30-24(31)17-9-8-14-28-16-17/h6-11,14,16,18H,5,12-13,15H2,1-4H3,(H,29,32)(H,30,31)

Clé InChI

BZFAQGHEVQCMCJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CN=CC=C4

SMILES canonique

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CN=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.